4-methoxy-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide
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Overview
Description
4-METHOXY-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a propan-2-yl group attached to a benzotriazole core. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE typically involves multiple steps. One common method includes the condensation of 4-methoxybenzoic acid with 6-methyl-2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazole-5-amine in the presence of a coupling agent such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzotriazole ring can be reduced under specific conditions to yield a dihydrobenzotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of dihydrobenzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
4-METHOXY-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE: shares similarities with other benzotriazole derivatives, such as:
Uniqueness
The uniqueness of 4-METHOXY-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE lies in its specific substitution pattern and the presence of the methoxy and propan-2-yl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-methoxy-N-[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C24H24N4O2/c1-15(2)17-5-9-19(10-6-17)28-26-22-13-16(3)21(14-23(22)27-28)25-24(29)18-7-11-20(30-4)12-8-18/h5-15H,1-4H3,(H,25,29) |
InChI Key |
BPTZKCWNBUECPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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